molecular formula C13H8Cl2N2O B1361473 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine CAS No. 293737-84-5

2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No. B1361473
M. Wt: 279.12 g/mol
InChI Key: CEBMGSOURCAPDC-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine (DBX) is a synthetic organic compound that has been used in various scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.

Scientific Research Applications

Anticancer Potential

A significant application of 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine is in anticancer research. Compounds related to benzoxazole have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The presence of cyclic amine in the benzoxazole scaffold appears influential in their cytotoxicity, indicating potential for therapeutic applications in cancer treatment (Murty et al., 2011).

Antimicrobial Activities

Another area of interest is the antimicrobial properties of benzoxazole derivatives. Compounds have been synthesized and screened for their effectiveness against various microorganisms. Some derivatives, including those related to 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine, exhibit notable antibacterial and antifungal activities (Bektaş et al., 2007).

Structural Analysis and Coordination Compounds

The compound has also been studied for its structural properties and potential in forming coordination compounds. This research provides insights into the molecular structure and stability of benzoxazole derivatives, which can be pivotal in developing new materials and chemical applications (Téllez et al., 2013).

Electrochemical Applications

Research has been conducted on the electrochemical amination of benzoxazoles, including derivatives similar to 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine. These studies explore new, environmentally-friendly methods for synthesizing aminated benzoxazoles, which have various potential applications in chemical industries (Gao et al., 2014).

properties

IUPAC Name

2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O/c14-7-1-3-10(15)9(5-7)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBMGSOURCAPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966942
Record name 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine

CAS RN

293737-84-5, 5250-07-7
Record name 2-(2,5-Dichlorophenyl)-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293737-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE
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